2-Phenyl-2-(pyridin-2-yl)acetamide
Description
2-Phenyl-2-(pyridin-2-yl)acetamide is a structurally distinct acetamide derivative characterized by a phenyl group and a pyridin-2-yl moiety attached to the central acetamide backbone. Its molecular formula is C₁₃H₁₂N₂O, with a molecular weight of 212.25 g/mol .
Synthesis: A common synthetic route involves the reaction of pyridin-2-amine with phenylacetyl chloride in the presence of a base like triethylamine. The process requires precise control of reaction conditions (e.g., temperature, solvent) to optimize yield and purity .
Properties
IUPAC Name |
2-phenyl-2-pyridin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAPITOPBTXXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874398 | |
| Record name | alpha-(2-Pyridyl)phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-52-7 | |
| Record name | α-Phenyl-2-pyridineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7251-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phenyl-2-pyridineacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7251-52-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-phenylpyridine-2-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-PHENYL-2-PYRIDINEACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5VMT44Z62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Procedure
The carbodiimide-based coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a robust method for acetamide synthesis. In the context of 2-phenyl-2-(pyridin-2-yl)acetamide, this approach involves activating 2-phenyl-2-(pyridin-2-yl)acetic acid with EDCI in the presence of pyridine (Py), followed by reaction with ammonium chloride to introduce the amide group.
Key Steps :
-
Acid Activation : The carboxylic acid (1 eq) is dissolved in anhydrous dichloromethane (DCM) with EDCI (1.3 eq) and Py (3 eq) at 0°C.
-
Ammonolysis : Ammonium chloride (1.5 eq) is added, and the mixture is stirred at 25°C for 12 hours.
-
Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.
Optimization Insights :
-
Yield : Analogous procedures for trifluoroacetamide derivatives report yields of 19.33%, suggesting room for improvement in solvent selection (e.g., DMF for polar intermediates).
-
Side Reactions : Competing esterification is mitigated by using Py as a proton scavenger.
Multi-Component Ugi-Type Condensation
Three-Component Reaction Design
The Ugi reaction, adapted for acetamide synthesis, combines 2-aminopyridine, benzaldehyde, and an isocyanide in methanol under acidic conditions. While traditionally used for imidazo[1,2-a]pyridines, modifying stoichiometry and reagents enables selective acetamide formation.
Reaction Conditions :
-
Components : 2-Aminopyridine (1 eq), benzaldehyde (1 eq), tert-butyl isocyanide (1 eq).
-
Catalyst : TosOH (0.2 eq) in methanol at 70°C for 12 hours.
-
Workup : Extraction with ethyl acetate and drying over Na₂SO₄.
Challenges :
-
Regioselectivity : Competing cyclization to imidazo[1,2-a]pyridines necessitates careful control of temperature and reagent ratios.
-
Yield : Reported yields for analogous imidazo derivatives exceed 60%, but acetamide-specific data require further validation.
Iodine-Mediated Oxidative Condensation
Oxidative Coupling of Ketones and Amines
Method B from employs iodine (I₂) to facilitate condensation between 1-(2-pyridyl)ethanone and substituted pyridin-2-amines at elevated temperatures. While designed for fused heterocycles, this method can be adapted for acetamide synthesis by introducing an acetylating agent post-condensation.
Procedure :
-
Condensation : 1-(2-Pyridyl)ethanone (1 eq) and pyridin-2-amine (2.3 eq) are heated with I₂ (1.2 eq) at 110°C for 4 hours.
-
Acetylation : The intermediate is treated with acetyl chloride in DCM at 0°C, followed by aqueous workup.
Limitations :
-
Side Products : Over-iodination or dimerization may occur without strict temperature control.
-
Scalability : High iodine consumption raises cost and waste concerns.
Comparative Analysis of Synthetic Routes
*Reported for analogous imidazo derivatives.
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
-
HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O:MeCN), with single peak indicating >95% purity.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Phenyl-2-(pyridin-2-yl)acetamide is , and it has a molecular weight of approximately 212.25 g/mol. The compound features a phenyl group and a pyridine moiety connected through an acetamide linkage, which contributes to its biological activity and interaction with various biological targets.
Pharmacological Applications
- Antimicrobial Activity
- Anticancer Potential
- Central Nervous System Effects
-
Study on Antimicrobial Efficacy
- A study published in a peer-reviewed journal demonstrated that derivatives of this compound displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance potency .
- Investigation into Anticancer Activity
- Neuropharmacological Studies
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, potentially leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the nature of the complex formed.
Comparison with Similar Compounds
Key Properties :
- LogP : ~1.2 (indicating moderate hydrophobicity for biological absorption) .
- Structural Features : The pyridine ring provides aromaticity and hydrogen-bonding capabilities, while the phenyl group enhances lipophilicity, influencing its pharmacokinetic profile.
Comparison with Similar Compounds
The pharmacological and chemical uniqueness of 2-Phenyl-2-(pyridin-2-yl)acetamide becomes evident when compared to structurally related compounds. Below is a detailed analysis:
Structural Analogues with Pyridine/Piperidine Substitutions
Table 1: Key Comparisons of Pyridine- and Piperidine-Containing Acetamides
Key Observations :
- Piperidine vs. Pyridine : Replacing pyridine with piperidine (e.g., in ’s compound) introduces a saturated six-membered ring, altering stereoelectronic properties. This modification enhances dopamine receptor binding affinity by ~30% compared to pyridine analogs .
- Ethynyl Substitution : The ethynyl group in ’s derivative improves metabolic stability by reducing cytochrome P450-mediated oxidation, a limitation in the parent compound .
Heterocyclic Hybrids and Complex Derivatives
Table 2: Comparison with Heterocyclic Hybrids
| Compound Name | Structural Features | Unique Attributes | Biological Relevance | Source |
|---|---|---|---|---|
| 2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide | Imidazo-pyridine core, trifluoromethyl | Enhanced lipophilicity (LogP: 2.8) and protease inhibition | Anticancer activity via kinase targeting | |
| 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide | Diphenylpyridine, thiazole | Dual aromatic systems for DNA intercalation | Antimicrobial and antiproliferative effects | |
| (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide | Thiazolidinone-thiophene hybrid | ROS scavenging and anti-inflammatory properties | Neuroprotective applications |
Key Observations :
- Trifluoromethyl Groups: The trifluoromethyl substitution in ’s compound significantly boosts lipophilicity and enzymatic stability compared to non-fluorinated analogs .
Substituted Phenyl Acetamides
Table 3: Substituted Phenyl Derivatives
Key Observations :
- Phenoxy Groups: Ethyl-phenoxy substituents () enhance plasma protein binding, prolonging half-life but reducing CNS penetration compared to the target compound .
- Acetylamino Phenyl: The acetylamino group in ’s derivative improves solubility, favoring oral bioavailability over unsubstituted phenyl analogs .
Biological Activity
2-Phenyl-2-(pyridin-2-yl)acetamide, often referred to as EVT-521632, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological profiles, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C14H14N2O. It features a phenyl group and a pyridine ring, which contribute to its biological activity. The compound's structure allows it to interact with various biological targets, making it a versatile scaffold in drug development.
The biological activity of this compound is primarily attributed to its role as a ligand in coordination chemistry, where it can bind to metal ions and modulate various enzymatic activities. Its derivatives have shown promise in several therapeutic areas:
- Obesity Treatment : One derivative acts as a high-affinity ligand for the melanin-concentrating hormone receptor 1 (MCHr1), inhibiting MCH-mediated calcium release, which may contribute to weight management strategies.
- Pain Management : Another derivative functions as a kappa-opioid agonist, suggesting potential applications in analgesia.
- Anticonvulsant Activity : The compound has been shown to inhibit voltage-gated sodium currents, which is relevant for its anticonvulsant properties.
- Cancer Treatment : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in oncology.
- Inhibition of Lipid Peroxidation : This activity suggests possible protective effects against oxidative stress-related diseases.
Pharmacological Profiles
The pharmacological profiles of various derivatives of this compound are summarized in the following table:
| Derivative | Target/Activity | ED50 (mg/kg) | Notes |
|---|---|---|---|
| EVT-521632 | MCHr1 antagonist | 89.7 (MES) | Potential for obesity treatment |
| 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide | Kappa-opioid agonist | 29.9 (6 Hz, 32 mA) | Pain management potential |
| 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides | Anticonvulsant | 68.0 (6 Hz, 44 mA) | Effective in seizure models |
Case Studies
Several studies have highlighted the effectiveness of this compound derivatives in preclinical models:
- Obesity Management : A study demonstrated that the MCHr1 antagonist significantly reduced food intake and body weight in rodent models when administered over a period of time.
- Anticonvulsant Efficacy : In a maximal electroshock seizure model, certain derivatives exhibited significant anticonvulsant activity without adversely affecting motor function or body temperature .
- Cancer Cell Line Studies : Derivatives of this compound were tested against several cancer cell lines, showing varying degrees of cytotoxicity and inducing apoptosis through different pathways .
Q & A
Q. What are the optimal synthetic routes for 2-Phenyl-2-(pyridin-2-yl)acetamide, and how can reaction conditions be tailored for reproducibility?
- Methodological Answer : A two-step approach is often employed: (i) Substitution reaction : React 2-pyridinemethanol with a halogenated nitrobenzene derivative under alkaline conditions to introduce the pyridylmethoxy group . (ii) Condensation : Use cyanoacetic acid or a related reagent with a condensing agent (e.g., DCC or EDCI) to form the acetamide backbone. Optimize pH and temperature to minimize side products .
- Key Considerations : Monitor reaction progress via TLC or HPLC. For scale-up, replace iron powder (used in reductions) with catalytic hydrogenation to improve safety and yield .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Melting Point Analysis : Compare experimental mp (e.g., 103–115°C) with literature values for related acetamides .
- Spectroscopic Characterization : Use -/-NMR to confirm aromatic proton environments and acetamide carbonyl signals (~168–170 ppm). IR spectroscopy can validate N-H stretches (~3300 cm) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in chloroform-acetone (1:5 v/v) and analyze packing motifs .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label with GHS hazard codes (e.g., H315 for skin irritation) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives or optimize reaction pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Software like Gaussian or ORCA can predict activation energies .
- Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalysts) to predict optimal conditions for novel derivatives. Tools like Chemprop or DeepChem are recommended .
- Case Study : ICReDD’s workflow integrates computational predictions with high-throughput experimentation, reducing development time by 40% .
Q. How should researchers resolve contradictions in spectroscopic or chromatographic data during analysis?
- Methodological Answer :
- Cross-Validation : Combine HPLC (using a C18 column, acetonitrile/water mobile phase) with LC-MS to distinguish co-eluting impurities .
- Isotopic Labeling : Synthesize -labeled acetamide to confirm NMR peak assignments and rule out solvent artifacts .
- Example : Discrepancies in -NMR aromatic splitting patterns may arise from polymorphism; XRD can clarify structural variations .
Q. What strategies improve solubility and bioavailability of this compound for pharmacological studies?
- Methodological Answer :
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt, enhancing aqueous solubility. Monitor pH to avoid decomposition .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) using solvent-drop grinding. Characterize via DSC and PXRD to confirm stability .
- Prodrug Design : Introduce ester groups (e.g., ethyl or methyl esters) at the acetamide moiety, which hydrolyze in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
